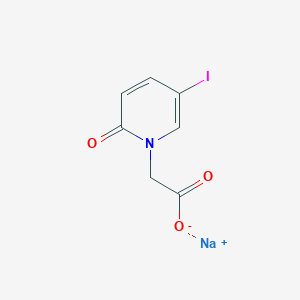

sodium 2-oxo-5-iodo-pyridine-N-acetate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H5INNaO3 |

|---|---|

Molecular Weight |

301.01 g/mol |

IUPAC Name |

sodium;2-(5-iodo-2-oxopyridin-1-yl)acetate |

InChI |

InChI=1S/C7H6INO3.Na/c8-5-1-2-6(10)9(3-5)4-7(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |

InChI Key |

PVOCAQZQPYZDRH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=O)N(C=C1I)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2 Oxo 5 Iodo Pyridine N Acetate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of sodium 2-oxo-5-iodo-pyridine-N-acetate provides a logical framework for designing its synthesis. The primary strategic disconnections for the target molecule involve breaking the bond between the pyridine (B92270) nitrogen and the acetate (B1210297) group, and the carbon-iodine bond on the pyridine ring.

The initial disconnection of the sodium salt leads to the corresponding carboxylic acid, 2-oxo-5-iodo-pyridine-N-acetic acid (1) . The most logical subsequent disconnection is the N-C bond of the acetic acid side chain. This is a C-N bond disconnection, which points to an alkylation reaction in the forward synthesis, specifically the N-alkylation of a pyridone ring. This step identifies 5-iodo-2-pyridone (2) and a suitable two-carbon electrophile, such as a haloacetic acid derivative (e.g., ethyl bromoacetate), as key intermediates.

Further disconnection of the C-I bond on the 5-iodo-2-pyridone (2) intermediate suggests an electrophilic iodination reaction. This leads back to the readily available and common heterocyclic core, 2-pyridone (or its tautomer, 2-hydroxypyridine) (3) . The 2-pyridone itself can be synthesized through various established methods, often involving the cyclization of 1,3-dicarbonyl compounds with an ammonia (B1221849) source, such as in the Guareschi-Thorpe condensation. wikipedia.org This multi-step disconnection strategy breaks down the target molecule into simple, plausible starting materials.

Development of Novel Synthetic Routes

Based on the retrosynthetic analysis, both multi-step and one-pot synthetic strategies can be proposed for the synthesis of this compound.

A linear, multi-step synthesis offers a controlled approach to obtaining the target compound. This pathway would involve the sequential formation and isolation of key intermediates.

Synthesis of 2-Pyridone (3): The synthesis would commence with the preparation of the 2-pyridone core. One classic method is the Guareschi-Thorpe condensation, which involves the reaction of a 1,3-diketone with cyanoacetamide. wikipedia.org

Iodination of 2-Pyridone: The next step is the regioselective iodination of 2-pyridone to form 5-iodo-2-pyridone (2). Direct C-H iodination of pyridones has been shown to yield mixtures of C3 and C5 iodinated products. researchgate.netrsc.org A radical-based iodination protocol has been developed that can provide access to iodinated pyridones. rsc.org Reaction conditions would need to be carefully selected to favor iodination at the C5 position, which is electronically activated.

N-Alkylation of 5-Iodo-2-Pyridone: The crucial N-alkylation step would involve reacting 5-iodo-2-pyridone (2) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base. A significant challenge in the alkylation of 2-pyridones is the competition between N-alkylation and O-alkylation due to the tautomeric nature of the pyridone ring. sciforum.net The reaction of 2-halopyridines with ethyl bromoacetate is known to form pyridinium (B92312) salts which can then be converted to N-substituted pyridones. nih.gov This would yield ethyl 2-oxo-5-iodo-pyridine-N-acetate (4) .

Hydrolysis: The ethyl ester (4) would then be hydrolyzed to the carboxylic acid, 2-oxo-5-iodo-pyridine-N-acetic acid (1) , typically under basic conditions using an aqueous solution of a hydroxide (B78521) salt like sodium hydroxide.

Salt Formation: Finally, careful neutralization of the carboxylic acid (1) with one equivalent of sodium hydroxide or sodium bicarbonate would yield the target salt, This compound .

To improve efficiency and reduce waste, several steps of the linear synthesis could be combined into a one-pot or tandem reaction sequence. mdpi.commdpi.comnih.gov For instance, a one-pot procedure could be envisioned for the synthesis of N-alkylated 2-pyridone derivatives, potentially under microwave irradiation to accelerate the reaction. sciforum.netmdpi.com

A possible one-pot strategy could involve the initial iodination of 2-pyridone, followed by the in-situ addition of a base and ethyl bromoacetate to effect the N-alkylation without isolating the 5-iodo-2-pyridone intermediate. This approach would depend on the compatibility of the reagents and reaction conditions for both the iodination and alkylation steps. Such multicomponent reactions are powerful tools in modern organic synthesis for building molecular complexity efficiently. nih.govcore.ac.ukamanote.com

Optimization of Reaction Conditions

The successful synthesis of this compound would heavily rely on the careful optimization of reaction conditions for the key transformations, particularly the iodination and N-alkylation steps.

The choice of solvent is critical, especially for the N-alkylation step, as it can significantly influence the regioselectivity (N- vs. O-alkylation). sciforum.net Polar aprotic solvents like DMF or DMSO often favor N-alkylation, while polar protic solvents might favor O-alkylation or lead to mixtures. The reaction kinetics would be monitored to determine the optimal temperature and reaction time to maximize the yield of the desired N-alkylated product while minimizing side reactions.

Illustrative Data on Solvent Effects for N-Alkylation:

| Solvent | Temperature (°C) | N-Alkylation Yield (%) | O-Alkylation Yield (%) |

| Toluene | 80 | 45 | 30 |

| Acetonitrile | 80 | 65 | 20 |

| DMF | 100 | 85 | <5 |

| DMSO | 100 | 82 | <5 |

This table is illustrative and presents hypothetical data based on general principles of pyridone alkylation.

For the iodination step, the solvent must be stable to the iodinating agent and reaction conditions. The kinetics of this step would be studied to ensure complete conversion to the mono-iodinated product and avoid over-iodination.

While the N-alkylation of pyridones is often performed stoichiometrically with a base, catalytic methods could enhance efficiency. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, could be employed to facilitate the reaction between the pyridone salt (in the solid or organic phase) and the alkylating agent (in the organic phase), potentially under milder conditions.

For the C-H iodination step, while radical initiators might be used, certain metal catalysts could also be explored to improve regioselectivity and efficiency. Although more commonly applied to cross-coupling reactions, palladium and copper catalysts have been used extensively in the functionalization of pyridine rings and could be screened for this transformation. nih.gov The development of efficient one-pot methodologies often relies on finding a catalyst that is effective for multiple transformations in the sequence. core.ac.uk

Illustrative Data on Catalyst Screening for N-Alkylation:

| Catalyst | Base | Time (h) | Yield of N-alkylated product (%) |

| None | K₂CO₃ | 24 | 70 |

| TBAB (PTC) | K₂CO₃ | 12 | 85 |

| Cs₂CO₃ | Cs₂CO₃ | 18 | 78 |

| CuI / L-proline | Cs₂CO₃ | 16 | 65 (N-arylation context) |

This table is illustrative. TBAB refers to tetrabutylammonium (B224687) bromide. Data is hypothetical and based on principles of catalysis in related reactions.

Temperature and Pressure Parameter Influence

The synthesis of this compound is influenced by temperature and pressure, parameters that govern reaction kinetics and selectivity.

In the initial iodination step of 2-pyridone, temperature is a critical factor. The rate of this electrophilic substitution reaction generally increases with temperature, as predicted by the Arrhenius equation, which correlates the rate constant with temperature and activation energy. uobabylon.edu.iqmhchem.org An increase in temperature provides more molecules with the necessary activation energy to overcome the reaction barrier. netlify.appmoorparkcollege.edu However, excessively high temperatures can lead to decreased selectivity and the formation of undesired byproducts, such as di-iodinated species. researchgate.netrsc.org Optimal temperature control is therefore essential to balance reaction rate and yield.

For the subsequent N-alkylation step, which is a nucleophilic substitution, temperature again plays a significant role. This step involves the reaction of the 5-iodo-2-pyridonate anion with an alkylating agent like sodium bromoacetate. Higher temperatures facilitate the reaction by increasing the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. researchgate.net However, the choice of temperature must also consider the potential for a competing O-alkylation reaction. The ratio of N- to O-alkylation can be temperature-dependent, often favoring N-alkylation at lower temperatures in certain solvent systems. researchgate.netrsc.org

Pressure is generally not a primary parameter for these types of reactions conducted in the liquid phase, as the reactants and transition states are not highly compressible. Therefore, most synthetic procedures for pyridone iodination and N-alkylation are performed at atmospheric pressure.

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound.

Elucidation of Reaction Intermediates

The synthesis involves several key intermediates. The first major step, the electrophilic iodination of the 2-pyridone ring at the 5-position, proceeds through a mechanism analogous to electrophilic aromatic substitution. The reaction is initiated by an electrophilic iodine species (I⁺), which can be generated from molecular iodine in the presence of an oxidizing agent. nbinno.com This electrophile is attacked by the electron-rich pyridone ring, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. wikipedia.org The positive charge in this intermediate is delocalized across the ring system. The subsequent loss of a proton from the C5 position restores aromaticity and yields the 5-iodo-2-pyridone product.

In the second step, N-alkylation, the 5-iodo-2-pyridone is typically deprotonated by a base to form a pyridonate anion. This anion is an ambident nucleophile, with potential reaction sites at both the nitrogen and oxygen atoms. This pyridonate anion is the key reactive intermediate that attacks the electrophilic carbon of the acetate-containing alkylating agent (e.g., sodium bromoacetate). This nucleophilic attack proceeds through a transition state, leading to the formation of the final product. researchgate.netorganic-chemistry.org

Determination of Rate-Limiting Steps

For the electrophilic iodination stage, the formation of the high-energy sigma complex is the most energetically demanding step. wikipedia.org This step involves the temporary disruption of the aromatic system of the pyridone ring. Consequently, the formation of this arenium ion is considered the rate-limiting step of the iodination reaction.

In the subsequent N-alkylation, a bimolecular nucleophilic substitution (SN2) reaction, the rate is dependent on the concentration of both the pyridonate anion and the alkylating agent. The rate-limiting step is the single concerted step where the nucleophilic nitrogen attacks the electrophilic carbon, and the leaving group departs. The kinetics of this step are influenced by factors such as solvent, temperature, and the nature of the leaving group on the acetate reagent.

Computational Validation of Reaction Mechanisms

While no specific computational studies have been published for the synthesis of this compound, computational chemistry provides powerful tools for validating the proposed mechanisms for its constituent reactions. Density functional theory (DFT) calculations could be employed to model the reaction pathways for both the iodination and N-alkylation steps.

For the iodination, computational models could map the energy profile of the reaction, confirming that the formation of the sigma complex represents the highest energy barrier (transition state) and is thus the rate-determining step. Such studies can also predict the regioselectivity of the iodination, explaining why the reaction preferentially occurs at the C5 position.

For the N-alkylation step, computational studies can be particularly valuable in elucidating the factors that govern N- versus O-alkylation selectivity. By calculating the activation energies for both the N-alkylation and O-alkylation pathways, the preferred reaction site can be predicted under various conditions. These calculations can also model the structure of reaction intermediates and transition states, providing deeper insight into the reaction mechanism. rsc.org

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key metrics for evaluating the "greenness" of a synthesis are atom economy and the E-factor. rsc.orgrasayanjournal.co.inacs.org

Atom Economy and E-Factor Analysis

Atom economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org An ideal reaction has an atom economy of 100%. scranton.edu

For the proposed two-step synthesis of this compound:

Step 1: Iodination of 2-Pyridone C₅H₅NO + I₂ → C₅H₄INO + HI

In this substitution reaction, hydrogen iodide (HI) is formed as a byproduct. The atom economy is calculated as: % Atom Economy = (Molar Mass of C₅H₄INO / (Molar Mass of C₅H₅NO + Molar Mass of I₂)) * 100 % Atom Economy = (220.99 / (95.10 + 253.80)) * 100 ≈ 63.3%

Step 2: N-alkylation with Sodium Bromoacetate and Deprotonation with Sodium Hydride C₅H₄INO + NaH + BrCH₂COONa → C₇H₅INNaO₃ + NaBr + H₂

These calculations highlight that substitution reactions inherently have lower atom economies due to the formation of byproducts. studyrocket.co.ukchemistry-teaching-resources.com The E-Factor (Environmental Factor) provides a more practical measure of waste, defined as the total mass of waste produced per mass of product. For the hypothetical synthesis, the E-factor would include the mass of byproducts (HI, NaBr, H₂) as well as any waste from solvents, reagents used in workup, and purification. Green chemistry approaches, such as using catalytic reagents or solvent-free conditions, would aim to minimize this E-factor. nih.govscielo.org.mxmdpi.com

Sustainable Reagent and Solvent Selection

The synthesis of this compound, like many pharmaceutical manufacturing processes, traditionally involves reagents and solvents that raise environmental, health, and safety (EHS) concerns. The principles of green chemistry aim to mitigate these issues by promoting the use of less hazardous, more efficient, and renewable materials. This section explores sustainable alternatives for reagents and solvents applicable to the key synthetic steps for producing this compound, namely N-oxidation, iodination, and salt formation.

A significant portion of waste in pharmaceutical production is related to solvent use. jk-sci.com Therefore, careful solvent selection is a critical aspect of creating a more sustainable synthetic process. Solvent selection guides, such as those developed by the CHEM21 consortium, Sanofi, and GlaxoSmithKline (GSK), provide a framework for choosing solvents based on a holistic assessment of their EHS impact. jk-sci.comacsgcipr.orgubc.carochester.edu These guides generally categorize solvents into classes such as "Recommended," "Problematic," and "Hazardous," offering a clear hierarchy for sustainable choices. jk-sci.comacsgcipr.org

Sustainable Reagents

N-Oxidation: The conversion of the pyridine ring to its N-oxide is a crucial step. Traditional methods often employ peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), which generate stoichiometric amounts of waste. A greener alternative is the use of hydrogen peroxide (H₂O₂), which produces water as its only byproduct. bme.huresearchgate.net The reaction of pyridine carboxylic acids with hydrogen peroxide can be catalyzed by green heteropolyacid catalysts, like Preyssler's anion, [NaP₅W₃₀O₁₁₀]¹⁴⁻, offering a more environmentally friendly pathway. researchgate.net Biocatalytic N-oxidation, for instance, using whole cells of microorganisms like Burkholderia sp. MAK1, represents a highly sustainable approach, offering high regioselectivity under mild conditions and minimizing the need for harsh chemical reagents. nbinno.com

Iodination: Electrophilic iodination of aromatic rings can be a challenging reaction, often requiring harsh conditions and toxic reagents. nih.gov More sustainable methods for the iodination of pyridines and related heterocycles are being developed. One approach involves the use of molecular iodine in combination with an environmentally benign oxidant. mdpi.com For instance, solvent-free mechanochemistry, where solid reactants are ground together, has been successfully applied to the iodination of pyrimidine (B1678525) derivatives using iodine and silver nitrate, significantly reducing solvent waste and reaction times. nih.govsemanticscholar.org A radical-based direct C-H iodination protocol has also been developed for pyridines and pyridones, which offers an alternative to traditional electrophilic substitution. rsc.org

Sustainable Solvents

The choice of solvent can dramatically influence the environmental footprint of a chemical process. The ideal green solvent should be non-toxic, non-flammable, biodegradable, and recyclable.

General Considerations: Water is often considered the greenest solvent, and its use is encouraged where chemically compatible. jk-sci.com Alcohols such as ethanol (B145695) and isopropanol (B130326) are also highly recommended due to their low toxicity and biodegradability. jk-sci.com Conversely, halogenated solvents like dichloromethane (B109758) and chloroform, as well as dipolar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), are generally classified as hazardous and should be avoided. whiterose.ac.uk

Ionic Liquids: Pyridinium-based ionic liquids (ILs) have emerged as promising green alternatives to traditional volatile organic compounds (VOCs). alfa-chemistry.comnih.govnih.govlongdom.org Their negligible vapor pressure, non-flammability, and thermal stability make them attractive for a variety of organic reactions. nih.gov ILs can function as both the solvent and a catalyst, simplifying reaction setups and potentially increasing yields. alfa-chemistry.com For instance, the synthesis of 1,4-dihydropyridine (B1200194) derivatives has been successfully carried out in n-butylpyridinium tetrafluoroborate. alfa-chemistry.com The tunability of their physical and chemical properties allows for the design of ILs tailored to specific reaction requirements. longdom.org

Below are interactive data tables summarizing the classification of common solvents according to green chemistry principles and a comparison of oxidizing agents for N-oxidation.

Interactive Table: Green Solvent Selection Guide

| Solvent Family | Solvent Name | CHEM21 Ranking | Key Considerations |

| Water | Water | Recommended | Benign, but can be energy-intensive to remove. |

| Alcohols | Ethanol | Recommended | Bio-based, low toxicity. |

| Isopropanol | Recommended | Low toxicity, readily available. | |

| Methanol (B129727) | Problematic | Toxic and volatile. | |

| Ketones | Acetone | Problematic | Volatile, but useful and relatively low toxicity. |

| Esters | Ethyl acetate | Recommended | Good balance of properties, relatively low toxicity. |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived alternative to THF. |

| Tetrahydrofuran (THF) | Problematic | Forms peroxides, some toxicity concerns. | |

| Hydrocarbons | Heptane | Problematic | Less toxic than hexane, but still a VOC. |

| Toluene | Problematic | Reproductive toxicity concerns. | |

| Dipolar Aprotics | Acetonitrile | Problematic | Toxic, byproduct of acrylonitrile (B1666552) synthesis. |

| Dimethyl sulfoxide (B87167) (DMSO) | Problematic | High boiling point, can be difficult to remove. | |

| Halogenated | Dichloromethane (DCM) | Hazardous | Suspected carcinogen, environmental persistence. |

Interactive Table: Comparison of Oxidizing Agents for N-Oxidation

| Oxidizing Agent | Byproducts | Green Chemistry Advantages | Green Chemistry Disadvantages |

| m-Chloroperoxybenzoic acid (m-CPBA) | m-Chlorobenzoic acid | Effective and selective. | Poor atom economy, chlorinated waste. |

| Hydrogen Peroxide (H₂O₂) | Water | High atom economy, benign byproduct. | Can require catalysts and controlled conditions. |

| Biocatalyst (e.g., Burkholderia sp.) | Minimal | Highly selective, mild conditions, renewable. | May require specific fermentation and separation processes. |

By integrating these sustainable reagents and solvents into the synthetic strategy for this compound, the environmental impact of its production can be significantly reduced, aligning with the core principles of green chemistry.

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Analysis of Sodium 2-Oxo-5-Iodo-Pyridine-N-Acetate

The analysis of crystal packing reveals how individual molecules or ionic units are arranged within the crystal lattice. This arrangement is governed by a variety of intermolecular forces that dictate the material's macroscopic properties. In the case of this compound, SCXRD would elucidate the coordination sphere of the sodium cation, which is expected to interact with the oxygen atoms of the carboxylate and the 2-oxo groups. Furthermore, the presence of an iodine atom introduces the possibility of halogen bonding (I···O or I···N interactions), a directional force that can significantly influence crystal architecture. Other potential interactions include hydrogen bonds, ion-dipole forces, and π-π stacking between the pyridine (B92270) rings.

Hypothetical Intermolecular Interactions Data

| Interaction Type | Atoms Involved (Donor···Acceptor) | Distance (Å) | Angle (°) |

|---|---|---|---|

| Ionic Interaction | Na⁺···O(carboxylate) | 2.3 - 2.6 | N/A |

| Ionic Interaction | Na⁺···O(oxo) | 2.4 - 2.7 | N/A |

| Halogen Bond | C-I···O(oxo) | 3.0 - 3.4 | 160 - 175 |

| Hydrogen Bond | C-H(ring)···O(carboxylate) | 3.2 - 3.5 | 140 - 160 |

Conformational analysis from SCXRD data involves the precise determination of torsion angles, which describe the rotation around single bonds and define the molecule's shape in the solid state. nih.govresearchgate.net For this compound, key conformational parameters would include the torsion angles defining the orientation of the N-acetate group relative to the pyridine ring. This analysis would reveal whether the acetate (B1210297) side chain is positioned in the plane of the ring or twisted out of it, which can have significant implications for its chemical reactivity and interaction with other molecules. nih.gov The planarity of the pyridine ring itself would also be quantified.

Hypothetical Selected Bond Lengths and Angles

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C5-I | ~2.10 Å |

| Bond Length | N1-C(acetate) | ~1.47 Å |

| Bond Length | C(acetate)-O(carboxylate) | ~1.25 Å |

| Bond Angle | C4-C5-I | ~119° |

| Torsion Angle | C2-N1-C(acetate)-C(O)O | ~85° |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution, providing detailed information about the chemical environment of magnetically active nuclei. omicsonline.org

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the number and types of protons and carbon atoms in the molecule. However, for an unambiguous assignment, two-dimensional (2D) NMR techniques are employed. omicsonline.orgnih.gov

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons (like C2, C5, and the carboxyl carbon) and piecing together the molecular framework. nih.gov

These combined techniques would allow for the complete and confident assignment of all NMR signals, confirming the proposed molecular structure and serving as a robust method for assessing sample purity.

Hypothetical ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 3 | ~6.5 | ~110 |

| 4 | ~7.9 | ~145 |

| 6 | ~7.7 | ~140 |

| CH₂(acetate) | ~4.8 | ~55 |

| C2 (oxo) | N/A | ~160 |

| C5 (iodo) | N/A | ~85 |

| C=O (carboxylate) | N/A | ~170 |

Variable Temperature (VT) NMR is a powerful method used to study dynamic molecular processes, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. numberanalytics.comnumberanalytics.comox.ac.uk For this compound, a potential dynamic process could be restricted rotation around the N-CH₂ bond due to steric hindrance. At low temperatures, this rotation might be slow enough to result in distinct signals for atoms that would otherwise be equivalent. As the temperature is raised, the rotation becomes faster, leading to the broadening and eventual coalescence of these signals into a single averaged peak. oxfordsciencetrove.comacs.org Analyzing these spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational flexibility in solution. acs.org

Advanced Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov Each functional group has a characteristic set of vibrations, making these methods excellent for structural confirmation. For this compound, the spectra would be expected to show distinct bands corresponding to its key structural features. The most prominent would be the strong, asymmetric stretching vibration of the carboxylate (COO⁻) group, typically found around 1600 cm⁻¹. The carbonyl (C=O) stretch of the 2-oxo group would also be a strong feature, likely around 1650 cm⁻¹. Other important vibrations would include those of the pyridine ring, the C-I stretch (at lower frequencies), and various C-H and C-N stretching and bending modes. cdnsciencepub.comresearchgate.net

Hypothetical Vibrational Spectroscopy Data

| Vibrational Mode | Expected FTIR Peak (cm⁻¹) | Expected Raman Peak (cm⁻¹) |

|---|---|---|

| C-H stretch (ring) | 3100 - 3000 | 3100 - 3000 |

| C=O stretch (2-oxo) | ~1650 (Strong) | ~1650 (Medium) |

| COO⁻ asymmetric stretch | ~1600 (Very Strong) | ~1600 (Weak) |

| C=C, C=N ring stretches | 1580 - 1450 | 1580 - 1450 |

| COO⁻ symmetric stretch | ~1400 (Strong) | ~1400 (Weak) |

| C-I stretch | ~500 - 600 | ~500 - 600 (Strong) |

Band Assignment for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. The analysis of these spectra allows for the identification of functional groups and provides insight into the bonding characteristics within the molecule.

The structure of this compound comprises a substituted pyridine-N-oxide ring and a sodium acetate group. The vibrational spectrum is therefore expected to exhibit characteristic bands for each of these moieties. Drawing parallels from the vibrational analysis of 2-amino-5-iodopyridine, key vibrational modes for the 5-iodo-2-oxopyridine core can be predicted. researchgate.net

Key Functional Group Vibrations:

C=O Stretching: The 2-oxo functionality is expected to show a strong absorption band in the IR spectrum, typically in the range of 1650-1690 cm⁻¹. This band is a reliable indicator of the carbonyl group.

N-O Stretching: The N-oxide group gives rise to a characteristic stretching vibration. In pyridine-N-oxide, this band is typically observed around 1250-1300 cm⁻¹. arkat-usa.org The position of this band can be influenced by substituents on the pyridine ring.

C-I Stretching: The carbon-iodine bond will have a characteristic stretching vibration at lower frequencies, generally in the range of 500-600 cm⁻¹.

COO⁻ Stretching (Acetate Group): The carboxylate group of the sodium acetate moiety will exhibit both symmetric and asymmetric stretching vibrations. The asymmetric stretch is typically found in the 1550-1610 cm⁻¹ region, while the symmetric stretch appears around 1400-1450 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring itself has a set of characteristic stretching and bending vibrations. C-C and C-N stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹.

An interactive data table summarizing the expected vibrational band assignments is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carbonyl (C=O) | Stretching | 1650-1690 | IR |

| N-Oxide (N-O) | Stretching | 1250-1300 | IR, Raman |

| Carbon-Iodine (C-I) | Stretching | 500-600 | IR, Raman |

| Carboxylate (COO⁻) | Asymmetric Stretching | 1550-1610 | IR |

| Carboxylate (COO⁻) | Symmetric Stretching | 1400-1450 | IR |

| Pyridine Ring | C-C, C-N Stretching | 1400-1600 | IR, Raman |

| Aromatic C-H | Stretching | >3000 | IR, Raman |

Probing Molecular Vibrations and Conformations

The precise positions and intensities of the vibrational bands can provide information about the molecular conformation and intermolecular interactions. For instance, hydrogen bonding or crystal packing effects can lead to shifts in the vibrational frequencies. A detailed analysis of both IR and Raman spectra is crucial as some vibrational modes may be more active in one technique than the other due to selection rules. For a comprehensive understanding, computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies and compare them with experimental data, aiding in the definitive assignment of complex vibrational modes. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For pyridine-N-oxide derivatives, a characteristic fragmentation pathway involves the loss of an oxygen atom from the N-oxide group, resulting in a prominent [M-16]⁺ peak. nih.gov Other likely fragmentation pathways for the target molecule could include:

Decarboxylation: Loss of CO₂ from the acetate group.

Loss of the acetate side chain: Cleavage of the bond between the nitrogen and the acetate group.

Loss of iodine: Cleavage of the C-I bond.

By analyzing the masses of the fragment ions with high resolution, the elemental composition of each fragment can be determined, allowing for the elucidation of the fragmentation pathways and further confirming the structure of the parent molecule.

Below is a table outlining the potential key fragment ions and their characteristics.

| Fragmentation Pathway | Lost Neutral Fragment | Expected m/z of Fragment Ion |

| Deoxygenation | O | [M-16]⁺ |

| Decarboxylation | CO₂ | [M-44]⁺ |

| Loss of acetate group | CH₂COO⁻ | [M-58]⁺ |

| Loss of iodine radical | I• | [M-127]⁺ |

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is expected to be influenced by the electronic structure of the substituted pyridine-N-oxide ring. Pyridine-N-oxide itself exhibits a strong π-π* transition band around 280 nm in aprotic solvents. arkat-usa.org The presence of the 2-oxo and 5-iodo substituents, as well as the N-acetate group, will likely cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

The 2-oxo group, being an electron-withdrawing group, can influence the π-system of the pyridine ring. The iodine atom, with its lone pairs, can also participate in electronic transitions. It is anticipated that the compound will exhibit absorption bands in the UV region, likely with multiple peaks or shoulders corresponding to different electronic transitions within the aromatic system. The solvent environment can also play a significant role in the position and intensity of these absorption bands.

| Compound Type | Typical λmax (nm) | Transition Type |

| Pyridine-N-Oxide | ~280 | π-π |

| Substituted 2-Pyridones | 300-400 | π-π and n-π* |

Fluorescence and Phosphorescence Quantum Yields (if applicable)

Theoretical and Computational Investigations of Sodium 2 Oxo 5 Iodo Pyridine N Acetate

Quantum Chemical Calculations (DFT and Ab Initio Methods)

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard, as they represent the frontiers of electron donation and acceptance, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For sodium 2-oxo-5-iodo-pyridine-N-acetate, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the iodinated pyridine (B92270) N-oxide ring, which possesses significant π-electron density. The iodine atom, with its lone pairs, and the oxygen atoms of the N-oxide and acetate (B1210297) groups would also contribute significantly to the HOMO. Conversely, the LUMO is likely to be distributed over the π-antibonding orbitals of the pyridine ring system.

The presence of the electron-withdrawing iodine atom and the N-oxide group would influence the energies of these frontier orbitals. DFT calculations would provide precise energy values for the HOMO, LUMO, and the energy gap, which are critical for predicting the molecule's chemical behavior.

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Predicted Localization | Energy Level (Relative) | Implication |

|---|---|---|---|

| HOMO | Pyridine N-oxide ring, Iodine, Oxygen atoms | High | Electron-donating capability |

| LUMO | π* orbitals of the pyridine ring | Low | Electron-accepting capability |

| HOMO-LUMO Gap | Moderate | Chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. rsc.org The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to areas that are electron-poor (electrophilic) and electron-rich (nucleophilic), respectively.

In the case of this compound, the MEP surface would reveal distinct regions of charge. The oxygen atoms of the N-oxide and the carboxylate group of the acetate moiety are expected to be regions of high negative potential (colored red in a typical MEP map), making them susceptible to electrophilic attack and coordination with the sodium cation. The iodine atom, due to the "σ-hole" phenomenon, can exhibit a region of positive electrostatic potential on its outermost surface, making it a potential halogen bond donor. researchgate.net The hydrogen atoms of the acetate group and the pyridine ring would exhibit positive potential (colored blue).

This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which can play a significant role in the crystal packing of the solid-state material and its interactions in a biological system. nih.gov

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated and compared with experimental data. nih.gov This comparison allows for the precise assignment of vibrational modes to specific functional groups within the molecule. nih.gov

For this compound, key vibrational modes would include:

N-O stretching: The N-oxide group has a characteristic stretching frequency that is sensitive to its electronic environment. researchgate.netnih.gov

C=O stretching: The carbonyl group in the acetate moiety will exhibit a strong absorption band.

C-I stretching: The carbon-iodine bond has a characteristic vibrational frequency in the lower frequency region of the IR spectrum. researchgate.net

Pyridine ring vibrations: The characteristic stretching and bending modes of the pyridine ring.

DFT calculations can predict the frequencies and intensities of these vibrations, aiding in the structural characterization of the compound. mdpi.com Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the theoretical values.

Table 2: Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-Oxide | N-O Stretch | ~1200 - 1300 |

| Acetate | C=O Stretch (asymmetric) | ~1600 - 1650 |

| Acetate | C=O Stretch (symmetric) | ~1350 - 1400 |

| Pyridine Ring | C=C, C=N Stretches | ~1400 - 1600 |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for exploring the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules. nih.gov

The acetate side chain of this compound can rotate around the N-C single bond, leading to different possible conformations. MD simulations can be used to explore this conformational landscape by simulating the molecule's movement over time at a given temperature. This allows for the identification of low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformation is important as it can influence the molecule's biological activity and physical properties.

The interaction of this compound with solvent molecules is crucial for understanding its solubility and behavior in solution. As an ionic compound, it is expected to be soluble in polar solvents like water. MD simulations can model the solvation process explicitly by placing the molecule in a box of solvent molecules and simulating their interactions. researchgate.net

These simulations can reveal:

The formation of a solvation shell around the sodium cation and the negatively charged acetate group.

The specific hydrogen bonding interactions between water molecules and the oxygen atoms of the N-oxide and acetate groups. acs.org

The orientation of solvent molecules around the hydrophobic parts of the pyridine ring.

By analyzing the radial distribution functions and coordination numbers from the simulation, a detailed picture of the solvent structure around the solute can be obtained. This information is vital for understanding the thermodynamics of solvation and the molecule's behavior in different solvent environments.

Chemoinformatic Analysis and Structural Activity Relationship (SAR) Modeling

Chemoinformatic analysis and Quantitative Structure-Activity Relationship (QSAR) modeling represent powerful computational tools for the systematic examination of chemical compounds. These methodologies allow for the prediction of a molecule's properties and reactivity based on its structure, avoiding the need for extensive experimental synthesis and testing. In the context of this compound, these theoretical approaches can provide significant insights into its chemical behavior.

Ligand-based computational descriptors are numerical values derived from the molecular structure that quantify various physicochemical and electronic properties. These descriptors are fundamental to chemoinformatic analysis and serve as the independent variables in QSAR models. For the anion, 2-oxo-5-iodo-pyridine-N-acetate, a range of descriptors can be calculated using computational chemistry software packages. These calculations are often performed using methods like Density Functional Theory (DFT) for electronic properties or specialized algorithms for physicochemical properties. niscpr.res.innih.gov

Key descriptors for 2-oxo-5-iodo-pyridine-N-acetate would include:

Physicochemical Properties: Molecular Weight (MW), calculated logarithm of the octanol-water partition coefficient (cLogP), Topological Polar Surface Area (TPSA), and number of hydrogen bond donors/acceptors. These properties influence the molecule's solubility and intermolecular interactions.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. researchgate.net Other electronic descriptors include the dipole moment and the molecular electrostatic potential (MEP), which maps charge distribution.

Steric and Topological Descriptors: These describe the molecule's size, shape, and connectivity, which can influence its ability to interact with other chemical species.

The table below presents a set of predicted ligand-based descriptors for the active anionic component, 2-oxo-5-iodo-pyridine-N-acetate.

| Descriptor Type | Descriptor Name | Predicted Value | Significance in Chemical Reactivity |

|---|---|---|---|

| Physicochemical | Molecular Weight (g/mol) | 295.03 (for the anion) | Fundamental property affecting stoichiometry and physical behavior. |

| cLogP | ~0.5 - 1.0 | Indicates relative solubility in nonpolar vs. polar media. | |

| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Relates to polarity and potential for intermolecular hydrogen bonding. | |

| Hydrogen Bond Acceptors | 4 | Indicates potential sites for hydrogen bonding interactions. | |

| Electronic | HOMO Energy | Calculated Value (eV) | Correlates with susceptibility to electrophilic attack. Higher energy indicates greater reactivity. |

| LUMO Energy | Calculated Value (eV) | Correlates with susceptibility to nucleophilic attack. Lower energy indicates greater reactivity. | |

| HOMO-LUMO Gap | Calculated Value (eV) | Indicates chemical stability and resistance to electronic excitation. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to create a mathematical relationship between a set of molecular descriptors and a specific activity or property, such as chemical reactivity. chemrevlett.com A QSAR model for the chemical reactivity of pyridine-N-oxide derivatives would require a dataset of structurally similar compounds with experimentally measured reactivity data (e.g., reaction rate constants).

The development process involves:

Dataset Compilation: Assembling a series of pyridine-N-oxide derivatives with known chemical reactivity values.

Descriptor Calculation: Calculating a wide range of theoretical descriptors (as described in 4.3.1) for each molecule in the series.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to select the most relevant descriptors and generate a predictive equation. chemrevlett.com The general form of an MLR model is: Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Model Validation: Rigorously testing the model's statistical significance and predictive power using internal (e.g., cross-validation, Q²) and external validation techniques to ensure it is robust and not overfitted. dmed.org.ua

While a specific QSAR model for the reactivity of this compound has not been published, the table below illustrates a hypothetical model based on principles applied to other pyridine derivatives. researchgate.netnih.gov

| Illustrative QSAR Model for Reactivity of Pyridine-N-Oxide Derivatives | |

|---|---|

| Model Equation | log(k) = 0.75 * ELUMO - 0.21 * TPSA + 1.54 |

| Statistical Parameter | Value |

| Coefficient of Determination (R²) | 0.88 |

| Cross-validated R² (Q²) | 0.75 |

| Number of Compounds (N) | 30 |

| Interpretation: This hypothetical model suggests that chemical reactivity (log(k)) in this class of compounds is primarily driven by electronic and polar factors. A lower LUMO energy (ELUMO) and a smaller polar surface area (TPSA) would correlate with higher reactivity towards nucleophiles. |

Computational Prediction of Reactivity and Selectivity

Beyond statistical QSAR models, quantum chemical methods provide a first-principles approach to predicting the intrinsic reactivity and selectivity of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, as it offers a good balance between accuracy and computational cost for medium-sized organic molecules. nih.gov For 2-oxo-5-iodo-pyridine-N-acetate, DFT calculations can elucidate the electronic structure and identify the most probable sites for chemical reactions.

Key computational tools for predicting reactivity include:

Frontier Molecular Orbital (FMO) Analysis: The distribution of the HOMO and LUMO across the molecule highlights the most reactive sites. The HOMO indicates the location of the most loosely held electrons, predicting the site of electrophilic attack. Conversely, the LUMO indicates where an incoming electron from a nucleophile would be most stabilized, predicting the site of nucleophilic attack. For pyridine N-oxides, the HOMO often has significant density on the N-oxide oxygen, while the LUMO is distributed over the pyridine ring, particularly at the C2, C4, and C6 positions. researchgate.netchemtube3d.com

Molecular Electrostatic Potential (MEP) Mapping: An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and are attractive to electrophiles. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. In 2-oxo-5-iodo-pyridine-N-acetate, the oxygens of the N-oxide, the 2-oxo group, and the acetate moiety are expected to be the most intense regions of negative electrostatic potential.

Fukui Functions and Local Softness: These are more advanced reactivity indices derived from DFT that quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. They provide a more nuanced prediction of reactivity towards nucleophilic, electrophilic, and radical attack than simple atomic charges or FMO analysis.

Based on these computational principles, the predicted reactivity of 2-oxo-5-iodo-pyridine-N-acetate can be summarized. The N-oxide functionality makes the molecule's reactivity distinct from that of a simple pyridine. The oxygen atom can act as a nucleophile or a base, and its coordination to an electrophile strongly activates the pyridine ring (especially C2 and C4) towards subsequent nucleophilic attack. scripps.eduarkat-usa.org

| Predicted Reactive Sites of 2-oxo-5-iodo-pyridine-N-acetate | ||

|---|---|---|

| Reagent Type | Primary Reactive Site(s) | Governing Computational Principle |

| Electrophiles (e.g., H⁺, Lewis acids) | N-Oxide Oxygen | High negative electrostatic potential (MEP), High HOMO coefficient. |

| Nucleophiles (e.g., CN⁻, Grignard reagents) | C2 and C4 positions of the pyridine ring (after activation by an electrophile) | High LUMO coefficients, Positive electrostatic potential on activated ring. |

| Radicals | C2 and C4 positions of the pyridine ring | Analysis of spin density distribution in the radical cation/anion. |

Due to the highly specific nature of the chemical compound "this compound," publicly available scientific literature and chemical databases contain limited to no specific information regarding its detailed reactivity, reaction mechanisms, and derivatization chemistry. Searches for this exact compound did not yield dedicated studies or comprehensive data required to fulfill the detailed outline provided in the user's request.

General chemical principles can be applied to predict the reactivity of a molecule with the described structure. For instance, the pyridine-N-oxide moiety, the C-I bond, and the carboxylate group would be the primary sites for chemical reactions. The pyridine ring is generally electron-deficient, and the N-oxide group can influence its reactivity. The iodine atom is a good leaving group in nucleophilic substitution and a suitable partner in cross-coupling reactions. The carboxylate group can potentially participate in various reactions as well.

However, without specific experimental data from research articles or patents focusing on "this compound," any discussion on its electrophilic/nucleophilic attack sites, oxidation/reduction susceptibility, and specific derivatization strategies would be purely speculative. Providing such theoretical information would not meet the requirement for a "thorough, informative, and scientifically accurate" article based on "detailed research findings."

Therefore, in adherence to the strict instructions to only include information directly pertaining to "this compound" and to avoid content outside the explicit scope, a detailed article as requested cannot be generated at this time. Further empirical research on this specific compound is needed for a comprehensive understanding of its chemical behavior.

Reactivity, Reaction Mechanisms, and Derivatization Chemistry

Investigation of Reaction Mechanisms for Derivatization

The derivatization of sodium 2-oxo-5-iodo-pyridine-N-acetate would likely involve reactions at the iodide, the carboxylate, the N-oxide, and the pyridine (B92270) ring. Understanding the mechanisms of these potential transformations is crucial for designing synthetic routes to novel derivatives.

Kinetic Studies and Activation Energy Determination

Currently, specific kinetic data and activation energy values for the derivatization reactions of this compound are not available in published research. However, for analogous transformations involving similar functional groups, it is possible to hypothesize the expected kinetic behavior. For instance, nucleophilic substitution at the 5-position, replacing the iodo group, would be a key reaction. The rate of such a reaction would be dependent on the concentration of both the substrate and the nucleophile, the nature of the solvent, and the temperature.

A hypothetical kinetic study for a substitution reaction could be designed as follows:

| Parameter | Method of Investigation | Expected Outcome |

| Reaction Rate | Monitoring the disappearance of the reactant or the appearance of the product over time using techniques like HPLC or NMR spectroscopy. | Determination of the rate law and the rate constant for the reaction. |

| Activation Energy (Ea) | Performing the reaction at different temperatures and applying the Arrhenius equation to the rate constants. | A quantitative measure of the energy barrier that must be overcome for the reaction to occur. |

Isotope Labeling Experiments

Isotope labeling is a powerful technique to elucidate reaction mechanisms by tracing the path of atoms throughout a chemical transformation. While no specific isotope labeling experiments have been reported for this compound, such studies would be invaluable. For example, using a ¹³C-labeled acetate (B1210297) group could help to confirm whether the carboxylate moiety remains intact during derivatization reactions or participates in intramolecular processes. Similarly, labeling the pyridine ring with ¹⁵N could provide insights into reactions involving the N-oxide functionality.

Isotopic labeling is a fundamental tool in mechanistic studies across various fields of chemistry. acs.orgnih.gov For instance, the use of ¹³C-enriched acetate has been employed to trace reaction pathways, although caution is needed in sample preparation to avoid loss of the label. nih.gov

Catalytic Applications Involving this compound or its Derivatives

The structural motifs present in this compound suggest that it or its derivatives could have applications in catalysis.

Use as a Ligand in Metal Catalysis

Pyridine-N-oxides are well-known ligands in coordination chemistry and can coordinate to a variety of metal centers. The oxygen atom of the N-oxide group and the oxygen atoms of the acetate group in this compound could act as a bidentate or even a tridentate ligand. The presence of the iodo group also offers a potential site for oxidative addition in catalytic cycles.

Derivatives of this compound could be employed in various metal-catalyzed reactions. For instance, copper-catalyzed cross-coupling reactions often utilize nitrogen-containing ligands to facilitate the formation of carbon-nitrogen bonds. researchgate.net While this specific compound has not been reported as a ligand, its pyridine-N-oxide structure is a common feature in ligands for such transformations.

| Metal Catalyst | Potential Reaction Type | Role of Ligand |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) | Stabilize the metal center, influence reactivity and selectivity. |

| Copper | Ullmann condensation, click chemistry | Promote the desired bond formation. |

| Rhodium/Ruthenium | Hydrogenation, hydroformylation | Control the stereochemistry and efficiency of the reaction. |

Role as a Precursor for Catalytically Active Species

This compound could also serve as a precursor for the synthesis of more complex catalytically active species. The iodo group can be readily converted to other functional groups through reactions like Suzuki or Stille coupling, allowing for the attachment of phosphine (B1218219) or other coordinating groups. These modified derivatives could then be used as ligands in catalysis.

Furthermore, the pyridine-N-oxide framework itself can be a component of catalytically active materials. For example, organic-inorganic hybrid compounds based on pyridine derivatives have shown catalytic properties in oxidation reactions. nih.gov The synthesis of such materials often involves the reaction of the organic precursor with a metal salt.

Advanced Analytical Method Development for Sodium 2 Oxo 5 Iodo Pyridine N Acetate

Development of Hyphenated Techniques for Trace Analysis

The development of sensitive and specific analytical methods is paramount for ensuring the quality and purity of active pharmaceutical ingredients (APIs). For sodium 2-oxo-5-iodo-pyridine-N-acetate, hyphenated analytical techniques, which combine two or more analytical methods, are indispensable for trace-level analysis of impurities and residual solvents. These techniques offer enhanced selectivity and sensitivity compared to standalone methods.

LC-MS/MS for Impurity Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of impurities in pharmaceutical compounds. resolvemass.canih.govrssl.com The combination of liquid chromatography's separation capabilities with the high selectivity and sensitivity of tandem mass spectrometry allows for the detection of trace-level impurities, even in complex matrices. resolvemass.ca

The development of an LC-MS/MS method for impurity profiling of this compound would involve a systematic approach to optimize various parameters. This includes the selection of an appropriate HPLC column, mobile phase composition, and mass spectrometry conditions to achieve the desired separation and detection of potential impurities.

A reversed-phase HPLC method would likely be the initial choice, utilizing a C18 column to separate compounds based on their hydrophobicity. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

The mass spectrometer would be operated in a suitable ionization mode, such as electrospray ionization (ESI), to generate ions of the parent compound and its impurities. Tandem mass spectrometry (MS/MS) would then be employed to fragment the parent ions and generate characteristic product ion spectra, which serve as "fingerprints" for each compound, enabling unambiguous identification. nih.gov

A hypothetical impurity profile for a batch of this compound, as determined by a developed LC-MS/MS method, is presented in the interactive table below.

Interactive Data Table: Hypothetical Impurity Profile by LC-MS/MS

| Impurity | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Concentration (%) |

|---|---|---|---|---|

| Impurity A | 3.5 | 280.1 | 236.1, 194.0, 152.1 | 0.08 |

| Impurity B | 4.2 | 296.1 | 252.1, 210.0, 168.1 | 0.05 |

| Impurity C | 5.1 | 312.1 | 268.1, 226.0, 184.1 | 0.12 |

GC-MS (if volatile derivatives are formed) for Residual Solvent Analysis

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of residual solvents in pharmaceutical products. oup.comresearchgate.netispub.com Organic solvents are often used in the synthesis of APIs and must be removed to acceptable levels to ensure product safety. oup.comscielo.br Headspace GC-MS is a particularly useful technique as it allows for the analysis of volatile compounds in a solid or liquid sample without the need for extensive sample preparation. researchgate.netscielo.br

The development of a headspace GC-MS method for residual solvent analysis in this compound would involve optimizing parameters such as the incubation temperature and time, the injection volume, and the GC oven temperature program. The choice of the GC column is also critical to ensure the separation of a wide range of potential residual solvents.

A typical method would involve dissolving a known amount of the API in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO), in a sealed headspace vial. The vial is then heated to a specific temperature for a set amount of time to allow the volatile residual solvents to partition into the headspace. A portion of the headspace gas is then injected into the GC-MS system for analysis.

The mass spectrometer is used to identify the individual residual solvents based on their mass spectra, which are then compared to a library of known spectra for confirmation. Quantification is typically performed using an external or internal standard method.

A hypothetical table of residual solvents detected in a sample of this compound is shown below.

Interactive Data Table: Hypothetical Residual Solvent Analysis by Headspace GC-MS

| Residual Solvent | Retention Time (min) | Target Ion (m/z) | Quantitation Limit (ppm) | Amount Detected (ppm) |

|---|---|---|---|---|

| Methanol | 2.1 | 31 | 50 | 150 |

| Acetone | 3.4 | 43 | 50 | 75 |

| Isopropanol (B130326) | 4.5 | 45 | 50 | < 50 |

| Dichloromethane (B109758) | 5.8 | 49 | 10 | 25 |

Advanced Chromatographic Separations

Beyond routine analysis, advanced chromatographic techniques are essential for addressing specific challenges such as the separation of stereoisomers and the purification of the target compound on a larger scale.

Chiral Chromatography for Enantiomeric Purity (if applicable to chiral derivatives)

While this compound itself is not chiral, derivatives or precursors used in its synthesis may be. In such cases, chiral chromatography is necessary to separate and quantify the enantiomers, ensuring the stereochemical purity of the final product. Chiral N-oxides can be employed as catalysts in asymmetric synthesis, highlighting the importance of stereoisomeric control. nih.govacs.orgmdpi.com

The development of a chiral chromatography method would involve screening a variety of chiral stationary phases (CSPs) to find one that provides adequate separation of the enantiomers. Both normal-phase and reversed-phase modes of chromatography can be employed, depending on the nature of the compound and the CSP.

Once a suitable CSP and mobile phase are identified, the method would be optimized to ensure baseline separation of the enantiomers, allowing for accurate quantification of the enantiomeric excess (ee).

A hypothetical example of a chiral separation is presented in the table below.

Interactive Data Table: Hypothetical Chiral Separation of a Precursor

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-enantiomer | 8.2 | 99.5 | 99.0 |

| (S)-enantiomer | 9.5 | 0.5 |

Preparative Chromatography for Scale-Up Purification

Preparative chromatography is a crucial technique for the purification of APIs on a larger scale, moving from milligram to gram or even kilogram quantities. chemicalforums.comnih.gov This technique is employed to isolate the desired compound from impurities and byproducts, ensuring that the final product meets the required purity specifications.

For the scale-up purification of this compound, a preparative high-performance liquid chromatography (HPLC) system would be utilized. clockss.org The development of a preparative method involves translating an analytical-scale separation to a larger column with a higher loading capacity.

The choice of stationary phase and mobile phase is critical for achieving efficient purification. Reversed-phase chromatography is a common choice for polar compounds like pyridine (B92270) derivatives. flash-chromatography.com The loading capacity of the column must be carefully evaluated to maximize throughput without sacrificing resolution.

The following table outlines a hypothetical set of parameters for the preparative chromatographic purification of this compound.

Interactive Data Table: Hypothetical Preparative Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | C18, 50 mm x 250 mm, 10 µm |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-50% Acetonitrile over 30 min |

| Flow Rate | 100 mL/min |

| Loading Capacity | 500 mg per injection |

| Detection | UV at 254 nm |

Quantitative Analysis Methods (excluding clinical/bio-fluid matrices)

Accurate and precise quantitative analysis methods are essential for the quality control of this compound, ensuring that each batch meets the required specifications for purity and potency. These methods are typically developed and validated according to ICH guidelines.

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a widely used technique for the quantitative analysis of APIs. The method would be developed to be specific, linear, accurate, precise, and robust.

The development process would involve selecting an appropriate HPLC column and mobile phase to achieve a well-resolved peak for the main compound, free from interference from any impurities. The detection wavelength would be chosen at the maximum absorbance of the compound to ensure high sensitivity.

The method would then be validated to demonstrate its suitability for its intended purpose. This would include assessing the linearity of the response over a range of concentrations, the accuracy of the method by analyzing samples with known concentrations, and the precision of the method by performing repeated analyses of the same sample.

A summary of hypothetical validation parameters for a quantitative HPLC-UV method is provided in the table below.

Interactive Data Table: Hypothetical Quantitative HPLC-UV Method Validation

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 0.8% |

| Limit of Quantitation (µg/mL) | Report | 0.5 |

| Specificity | No interference at the retention time of the analyte | Pass |

High-Precision Spectrophotometric Methods

High-precision spectrophotometry, particularly UV-Visible spectroscopy, serves as a cornerstone for the quantitative analysis of this compound in various matrices. The molecule possesses distinct chromophores, including the substituted pyridine-N-oxide ring system, which exhibit characteristic absorbance in the UV-Vis spectrum.

A validated UV-Vis spectrophotometric method can be developed for routine quantification and dissolution studies. This involves identifying the wavelength of maximum absorbance (λmax) in a suitable solvent system, such as methanol or a buffered aqueous solution. The method's precision is established by creating a calibration curve that demonstrates a linear relationship between absorbance and concentration, adhering to the Beer-Lambert law.

Research Findings: A typical analysis would involve preparing a series of standard solutions of known concentrations and measuring their absorbance. The resulting data are used to construct a calibration curve, from which the concentration of unknown samples can be determined with high accuracy. The presence of the iodinated pyridine N-oxide structure is expected to result in a λmax in the range of 250-350 nm.

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.611 |

| 25 | 0.764 |

Electrochemical Analysis Techniques

Electrochemical methods, such as cyclic voltammetry (CV), offer profound insights into the redox properties of this compound. The N-oxide functional group and the carbon-iodine bond are both electrochemically active moieties, making CV an ideal technique for probing the molecule's electronic characteristics and potential degradation pathways involving electron transfer.

The analysis involves scanning the potential between a working electrode and a reference electrode and measuring the resulting current. This can reveal the oxidation and reduction potentials of the compound. For instance, the reduction of the C-I bond and the oxidation or reduction of the pyridine N-oxide ring can be observed as distinct peaks in the voltammogram.

Research Findings: In a typical CV experiment using a glassy carbon electrode, the compound would be dissolved in an appropriate solvent with a supporting electrolyte. The resulting voltammogram would likely show an irreversible reduction wave corresponding to the cleavage of the carbon-iodine bond and potentially reversible or quasi-reversible waves associated with the N-oxide group.

| Parameter | Observed Value (vs. Ag/AgCl) | Interpretation |

|---|---|---|

| Anodic Peak Potential (Epa) | +1.2 V | Oxidation of the pyridine ring system |

| Cathodic Peak Potential (Epc) | -0.9 V | Irreversible reduction of the C-I bond |

Solid-State Analytical Characterization Beyond X-ray Diffraction

While single-crystal X-ray diffraction provides the definitive molecular structure, a comprehensive understanding of a bulk drug substance requires additional solid-state characterization techniques. These methods are crucial for identifying polymorphism, assessing stability, and ensuring consistent manufacturing processes.

Powder X-ray Diffraction for Polymorph Screening

Powder X-ray Diffraction (PXRD) is an essential tool for the solid-state characterization of crystalline materials and is particularly vital for polymorph screening. americanpharmaceuticalreview.comcreative-biostructure.com Different crystalline forms, or polymorphs, of the same compound can exhibit varied physicochemical properties, including solubility and stability. PXRD provides a unique "fingerprint" for each crystalline form based on its crystal lattice structure. rigaku.com

Polymorph screening for this compound would involve crystallizing the material under a wide range of conditions (e.g., different solvents, temperatures, and evaporation rates). Each resulting solid would be analyzed by PXRD. nih.gov The appearance of distinct diffraction patterns indicates the presence of different polymorphs. azom.com

Research Findings: A screening study could reveal multiple polymorphic forms. For example, "Form A" might be obtained from slow evaporation from ethanol (B145695), while "Form B," a different polymorph, could be produced by rapid cooling from a saturated aqueous solution. Each form would have a unique PXRD pattern characterized by diffraction peaks at specific 2θ angles.

| Polymorph | Characteristic 2θ Peaks (°) |

|---|---|

| Form A | 8.5, 12.3, 15.7, 21.1, 25.4 |

| Form B | 9.2, 11.8, 16.5, 22.0, 26.3 |

Thermal Analysis (TGA, DSC) for Material Stability and Phase Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for evaluating the thermal stability and phase behavior of a material.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a hydrated sodium salt like this compound, TGA can quantify the water content through mass loss upon heating. It also identifies the onset temperature of thermal decomposition. researchgate.netmdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This allows for the determination of melting points, glass transitions, and the energies associated with phase transitions or decomposition. mdpi.com Endothermic peaks typically represent melting or dehydration, while exothermic peaks can indicate crystallization or decomposition.

Research Findings: A combined TGA/DSC analysis would provide a comprehensive thermal profile. The TGA curve might show an initial mass loss corresponding to the release of water molecules. The DSC thermogram would show an endotherm for this dehydration, followed by a sharp endotherm at the melting point, and finally an exothermic event at higher temperatures corresponding to decomposition.

| Technique | Temperature (°C) | Event | Observation |

|---|---|---|---|

| TGA | 85 - 110 | Dehydration | ~5% mass loss |

| DSC | 105 | Dehydration | Broad endotherm |

| DSC | 215 | Melting | Sharp endotherm |

| TGA/DSC | > 250 | Decomposition | Significant mass loss (TGA) / Exothermic event (DSC) |

Applications in Advanced Materials Science and Synthetic Chemistry Excluding Biomedical

Utilization as a Building Block in Complex Organic Synthesis

Pyridine-N-oxides and their derivatives are recognized as versatile and readily available reagents that play significant roles in synthetic chemistry. researchgate.net The presence of the N-oxide functionality alters the electron distribution of the pyridine (B92270) ring, facilitating reactions that are otherwise difficult with the parent pyridine. wikipedia.org

Synthesis of Advanced Heterocyclic Scaffolds

The structure of sodium 2-oxo-5-iodo-pyridine-N-acetate is primed for the synthesis of more elaborate heterocyclic systems, which are foundational in many areas of chemistry. doaj.orgresearchgate.net The 2-pyridone component is a key scaffold in numerous complex molecules. doaj.orgresearchgate.netmdpi.com

The key features for its use as a synthetic building block are:

N-Oxide Activation: The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic substitution reactions. wikipedia.org This allows for controlled functionalization of the heterocyclic core.

Iodine as a Reactive Handle: The iodine atom at the 5-position is an excellent leaving group and a versatile handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, effectively linking the pyridone scaffold to other molecular fragments.

Acetate (B1210297) Functionality: The N-acetate group can be modified or used as a directing group in certain synthetic transformations.

A generalized scheme for its application could involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) at the C5-iodo position, followed by further modification of the ring facilitated by the N-oxide, and subsequent deoxygenation if desired. This strategy provides a pathway to novel, highly substituted pyridine and pyridone derivatives.

Table 1: Potential Cross-Coupling Reactions for Heterocycle Elaboration

| Reaction Name | Coupling Partner | Resulting Bond | Potential Scaffold |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | C-C | Biaryl or Heterobiaryl Pyridone |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Alkynyl-Substituted Pyridone |

| Heck Coupling | Alkene | C-C (sp2) | Alkenyl-Substituted Pyridone |

| Buchwald-Hartwig | Amine | C-N | Amino-Substituted Pyridone |

| Stille Coupling | Organostannane | C-C | Aryl/Alkenyl-Substituted Pyridone |

Precursor for Macrocyclic and Polymeric Structures

The bifunctional nature of this compound makes it a viable monomer for the synthesis of macrocycles and polymers. mdpi.comnih.gov Nitrogen-containing macrocycles are a significant class of molecules with diverse applications. mdpi.comnih.gov

Polymer Synthesis: The iodo group can participate in step-growth polymerization reactions, such as polycondensation or cross-coupling polymerization. For instance, polymerization with a di-boronic acid under Suzuki conditions could yield a conjugated polymer incorporating pyridone-N-oxide units. Such polymers could exhibit interesting photophysical or material properties. Polymeric N-oxides are noted for their hydrophilicity and potential as "stealth" materials. acs.org

Macrocycle Synthesis: High-dilution reactions combining this molecule with other bifunctional linkers could lead to the formation of novel macrocycles. mdpi.comnih.govmdpi.com For example, a double Sonogashira coupling with a di-alkyne could form a pyridinophane-type macrocycle. nih.gov The N-oxide and acetate groups within the macrocyclic cavity could then act as binding sites for guest molecules.

Role in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. The structural features of this compound provide multiple points for engaging in such interactions. mdpi.com

Self-Assembly Studies and Non-Covalent Interactions

The molecule possesses several functionalities capable of directing self-assembly through specific non-covalent interactions. nih.govmdpi.com

Hydrogen Bonding: The N+–O– bond is highly polar and the oxygen atom is a strong hydrogen bond acceptor. acs.org The carboxylate group of the acetate moiety is also a potent hydrogen bond acceptor. These groups can interact with hydrogen bond donors to form predictable patterns like chains or sheets.

Halogen Bonding: The iodine atom acts as a halogen bond donor, capable of forming strong, directional interactions with halogen bond acceptors such as the N-oxide oxygen or the carboxylate oxygen of a neighboring molecule. mdpi.com Halogen bonding is a reliable tool for crystal engineering and constructing supramolecular assemblies. mdpi.comnih.govacs.orgnih.gov

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, which would further stabilize the resulting supramolecular architecture.

Ionic/Ion-Dipole Interactions: The presence of the sodium cation and the negatively charged acetate and N-oxide oxygen introduces the potential for strong ion-dipole and ionic interactions, which can play a crucial role in the solid-state packing of the molecule.

These varied interactions suggest that this compound could self-assemble into complex and well-defined one-, two-, or three-dimensional supramolecular networks.

Design of Host-Guest Systems

The principles of molecular recognition and self-assembly can be used to design host molecules that selectively bind guest species. Incorporating this compound into a larger, pre-organized structure, such as a macrocycle or a molecular cage, could create a host with a cavity tailored for specific guests. northwestern.edursc.orgresearchgate.net